Diphenhydramine citrate

Descripción

Propiedades

IUPAC Name |

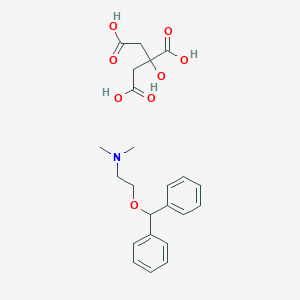

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCKHVPPRJWQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-73-1 (Parent) | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80237211 | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88637-37-0 | |

| Record name | Diphenhydramine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(diphenylmethoxy)ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENHYDRAMINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD433S209 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Diphenhydramine Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular and cellular mechanisms of action of diphenhydramine (B27) citrate. It is designed to offer an in-depth perspective for researchers, scientists, and professionals involved in drug development, focusing on the core pharmacological activities, quantitative data, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: A Multi-Target Profile

Diphenhydramine is a first-generation ethanolamine-derivative antihistamine.[1] Its therapeutic effects and side-effect profile are dictated by its interactions with multiple molecular targets. The primary mechanism of action is the inverse agonism at the histamine (B1213489) H1 receptor.[2][3] However, its clinical presentation is significantly influenced by its ability to readily cross the blood-brain barrier and its antagonism of muscarinic acetylcholine (B1216132) receptors.[1][3]

Histamine H1 Receptor Inverse Agonism

Diphenhydramine functions as an inverse agonist at the histamine H1 receptor.[2][3] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses.[4] By acting as an inverse agonist, diphenhydramine stabilizes the inactive conformation of the H1 receptor, thereby reducing the downstream signaling cascade responsible for allergic and inflammatory responses.[3] This action reverses the effects of histamine on capillaries, reducing the intensity of allergic symptoms.[2][3]

Anticholinergic (Antimuscarinic) Activity

A prominent feature of diphenhydramine is its potent anticholinergic activity, resulting from its competitive antagonism of muscarinic acetylcholine receptors (M1-M5).[2][3][5] This action is responsible for many of its characteristic side effects, such as dry mouth, urinary retention, and cognitive impairment, particularly in the elderly.[6][7] Its ability to block muscarinic receptors in the central nervous system also contributes to its sedative and antiemetic properties, making it useful for motion sickness.[1][5]

Sodium Channel Blockade

Diphenhydramine also functions as an intracellular sodium channel blocker.[2][3] This action is responsible for its local anesthetic properties.[2][3] It exhibits a higher affinity for the inactivated state of neuronal Na+ channels compared to the resting state, which is a characteristic of many local anesthetics.[8]

Effects on Monoamine Transporters

Diphenhydramine has been shown to interact with monoamine transporters, although with lower affinity than for H1 and muscarinic receptors. It can inhibit the reuptake of serotonin (B10506) and, to a lesser extent, dopamine.[2][9][10] This interaction may contribute to its complex central nervous system effects.

Quantitative Data on Receptor and Transporter Interactions

The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of diphenhydramine at its various molecular targets. A lower Ki or IC50 value indicates a higher affinity or potency, respectively.

Table 1: Diphenhydramine Binding Affinities (Ki) at Histamine and Muscarinic Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Histamine H1 | 1.1 - 14.08 |

| Muscarinic M1 | 210 |

| Muscarinic M2 | 130 |

| Muscarinic M3 | 240 |

| Muscarinic M4 | 112 |

| Muscarinic M5 | 260 |

Data sourced from BenchChem and other scientific literature.[6][11]

Table 2: Diphenhydramine Interactions with Monoamine Transporters and Other Receptors

| Target | Inhibition Constant (IC50/Ki) in nM |

| Serotonin Transporter (SERT) | 3542 |

| Dopamine Transporter (DAT) | 1100 - 2200 |

| Alpha-1 Adrenergic Receptor | 430 |

| Alpha-2 Adrenergic Receptor | 7600 |

Data sourced from BenchChem.[6][12]

Table 3: Diphenhydramine Inhibition of Voltage-Gated Sodium Channels

| Channel State | Inhibition Constant (IC50) in µM |

| Inactivated State | ~10 |

| Resting State | >300 |

Data sourced from a study on neuronal Na+ channels.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of diphenhydramine.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive radioligand binding assay to determine the affinity of diphenhydramine for a target receptor (e.g., histamine H1 or muscarinic subtypes).

Objective: To determine the equilibrium dissociation constant (Ki) of diphenhydramine for a specific receptor subtype.

Materials:

-

Biological Material: Cell membranes prepared from a cell line recombinantly expressing the target human receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated antagonist with high affinity and selectivity for the target receptor (e.g., [³H]mepyramine for H1 receptors, [³H]N-methylscopolamine for muscarinic receptors).

-

Test Compound: Diphenhydramine citrate.

-

Non-specific Binding Control: A high concentration of a known antagonist for the target receptor (e.g., mianserin (B1677119) for H1 receptors) to determine non-receptor binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of diphenhydramine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration.

-

Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Assay for Functional Antagonism

This protocol describes a cell-based assay to measure the functional antagonism of the H1 receptor by diphenhydramine.

Objective: To determine the potency of diphenhydramine in inhibiting histamine-induced intracellular calcium mobilization.

Materials:

-

Cells: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Fluorescent Calcium Indicator: e.g., Fluo-4 AM or Cal-520.

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With kinetic reading capabilities and automated liquid handling.

Procedure:

-

Cell Plating: Seed the cells into black, clear-bottom 96-well plates and incubate overnight to allow for attachment.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator loading solution to each well. Incubate for 60 minutes at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add varying concentrations of diphenhydramine to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Challenge and Signal Reading: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add a pre-determined concentration of histamine (typically the EC80 concentration) to all wells simultaneously. Immediately begin kinetic fluorescence readings for 2-3 minutes.

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) for each well.

-

Plot the percentage of inhibition of the histamine response against the logarithm of the diphenhydramine concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Visualizations of Pathways and Workflows

Signaling Pathway

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of diphenhydramine.

Experimental Workflow

Caption: Experimental workflow for a competitive radioligand binding assay.

Logical Relationship

Caption: Logical relationship of diphenhydramine's multi-target actions and resulting effects.

References

- 1. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Inhibition of Na(+) current by diphenhydramine and other diphenyl compounds: molecular determinants of selective binding to the inactivated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cocaine-like neurochemical effects of antihistaminic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BioKB - Relationship - Diphenhydramine - inhibits - serotonin uptake [biokb.lcsb.uni.lu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Pharmacokinetics of Diphenhydramine Citrate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics of diphenhydramine (B27) citrate (B86180) in various preclinical animal models. Diphenhydramine, a first-generation histamine (B1213489) H1 receptor antagonist, is widely used for its antihistaminic and sedative properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in different species is crucial for the development of new formulations, toxicological assessment, and the extrapolation of preclinical data to human clinical trials. While many studies have focused on diphenhydramine hydrochloride, this guide consolidates available data and highlights areas where further research, specifically on the citrate salt, is warranted.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of diphenhydramine in various animal models. It is important to note that the majority of published studies have utilized diphenhydramine hydrochloride; data specifically for diphenhydramine citrate is limited. The presented data has been collated from multiple sources to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of Diphenhydramine in Dogs

| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (Diphenhydramine) | Oral (Dimenhydrinate) |

| Dose | 1 mg/kg | 2 mg/kg | 5 mg/kg | 10 mg/kg (≈5 mg/kg Diphenhydramine) |

| Bioavailability (F) | - | 88%[1] | 7.8%[2] | 22.0%[2] |

| Tmax (h) | - | - | - | - |

| Cmax (ng/mL) | - | - | 36 (± 20)[2] | 124 (± 46)[2] |

| t1/2 (h) | 4.2 (± 0.5)[1] | 6.8 (± 0.7)[1] | 5.0 (± 7.1)[2] | 11.6 (± 17.7)[2] |

| CL (mL/kg/min) | 20.7 (± 2.9)[1] | 20.8 (± 2.7) (CL/F)[1] | - | - |

| Vd (L/kg) | 7.6 (± 0.7)[1] | 12.3 (± 1.2) (Vd/F)[1] | - | - |

Table 2: Pharmacokinetic Parameters of Diphenhydramine in Horses

| Parameter | Intravenous (IV) | Intragastric |

| Dose | 1 mg/kg | 1 mg/kg & 5 mg/kg |

| Bioavailability (F) | - | <1% (1 mg/kg), 6% (5 mg/kg)[3] |

| t1/2 (h) | - | - |

| CL (L/h/kg) | - | - |

| Vd (L/kg) | - | - |

Table 3: Pharmacokinetic Parameters of Diphenhydramine in Other Species

| Species | Route | Dose | t1/2 (h) | CL | Vd |

| Camel | IV | 0.625 mg/kg | 1.58 (1.13-2.58) | 1.42 (1.13-1.74) L/h/kg | 2.38 (1.58-4.43) L/kg |

| Rat | Oral | - | - | - | - |

| Mouse | - | - | - | - | - |

Note: Data for rats and mice are notably sparse in the literature regarding specific pharmacokinetic parameters for this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols employed in the assessment of diphenhydramine pharmacokinetics in animal models, based on a synthesis of published literature.

Animal Models

-

Species: Commonly used species include dogs (Beagle or mixed-breed), horses (Thoroughbred or other healthy breeds), rats (Sprague-Dawley or Wistar), and mice (CD-1 or C57BL/6).

-

Health Status: Animals are typically healthy, adult, and of a specified sex. Health is confirmed by a veterinarian prior to the study.

-

Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. An acclimatization period of at least one week is standard before the commencement of the study.

-

Fasting: For oral administration studies, animals are often fasted overnight (approximately 12 hours) with free access to water to minimize the effect of food on drug absorption.

Drug Administration

-

Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile water for injection or saline, for parenteral administration. For oral administration, it may be given as a solution via gavage or in a capsule.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection or a short infusion, typically into a cephalic or saphenous vein.

-

Intramuscular (IM): Injected into a suitable muscle mass, such as the lumbar or gluteal muscles.

-

Oral (PO): Administered directly into the stomach using a gavage needle or as a capsule.

-

Blood Sampling

-

Schedule: Blood samples are collected at predetermined time points to adequately characterize the plasma concentration-time profile. A typical schedule includes a pre-dose sample and multiple samples post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

-

Collection Site: Blood is collected from an appropriate vessel, such as the jugular, cephalic, or saphenous vein.

-

Anticoagulant: Blood samples are collected into tubes containing an anticoagulant, such as heparin or EDTA.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored frozen (at -20°C or -80°C) until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is the most common analytical technique for the quantification of diphenhydramine in plasma.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically employed to remove plasma proteins and other interfering substances.

-

Protein Precipitation: Acetonitrile (B52724) is a common precipitating agent.

-

Liquid-Liquid Extraction: An organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol) is used to extract the drug from the plasma.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is frequently used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The pH is typically adjusted to be in the acidic range.

-

Detection: UV detection at a wavelength of approximately 254 nm is common. Fluorescence detection can also be used for enhanced sensitivity.

-

-

Quantification: The concentration of diphenhydramine in the plasma samples is determined by comparing the peak area of the drug in the sample to a standard curve prepared with known concentrations of diphenhydramine.

Visualizations: Pathways and Workflows

Metabolic Pathway of Diphenhydramine

Diphenhydramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves N-demethylation.[4][5]

Caption: Major metabolic pathway of diphenhydramine in the liver.

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates the logical flow of a standard preclinical pharmacokinetic study of this compound.

Caption: Standard experimental workflow for an animal pharmacokinetic study.

Discussion and Future Directions

The available data indicate that diphenhydramine exhibits significant inter-species variability in its pharmacokinetic profile. In dogs, oral bioavailability is low, but can be improved when administered as dimenhydrinate (B1670652).[2] In horses, oral bioavailability is very poor.[3] The high clearance and large volume of distribution observed in several species suggest extensive tissue distribution and rapid elimination.

A critical gap in the current literature is the lack of specific pharmacokinetic data for this compound, particularly in rodent models such as rats and mice. While the pharmacokinetic profile of the active moiety (diphenhydramine) is expected to be similar regardless of the salt form after absorption, the citrate salt may have different physicochemical properties that could influence its dissolution and absorption characteristics. Future research should focus on conducting well-designed pharmacokinetic studies using this compound in rats and mice to provide a more complete preclinical data package.

Furthermore, detailed experimental protocols, including comprehensive analytical method validation, are not always fully reported in the published literature. A more standardized and detailed reporting of methodologies would enhance the reproducibility and translational value of these preclinical studies.

References

- 1. droracle.ai [droracle.ai]

- 2. Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine-induced wheal formation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

Diphenhydramine Citrate: A Comprehensive Technical Guide to its Receptor Binding Affinity and Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine (B27), a first-generation ethanolamine-based antihistamine, is widely recognized for its therapeutic efficacy in the management of allergic reactions. Its clinical utility, however, is nuanced by a broad pharmacological footprint, extending beyond its primary antagonism of the histamine (B1213489) H1 receptor. This technical guide provides an in-depth analysis of the receptor binding affinity and profile of diphenhydramine citrate. It is designed to offer a detailed understanding of its molecular interactions, which is crucial for both basic research and advanced drug development endeavors. This document summarizes quantitative binding data, delineates detailed experimental methodologies for key assays, and visualizes the pertinent signaling cascades and experimental workflows.

Data Presentation: Quantitative Receptor Binding Affinity

The following tables provide a consolidated overview of the binding affinities (Ki) and functional inhibition (IC50) of diphenhydramine at various physiologically significant receptors and ion channels. A lower Ki or IC50 value is indicative of a higher binding affinity or inhibitory potency, respectively.

Table 1: Histamine and Muscarinic Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Ki) in nM | Species | Radioligand Used |

| Histamine H1 | 16 | Human | [³H]mepyramine |

| Muscarinic M1 | 20 - 210 | Human | [³H]pirenzepine |

| Muscarinic M2 | 14.79 - 130 | Human | [³H]mepyramine |

| Muscarinic M3 | 84 - 240 | Human | [³H]4-DAMP |

| Muscarinic M4 | 53 - 112 | Human | [³H]pirenzepine |

| Muscarinic M5 | 30 - 260 | Human | [³H]scopolamine |

Table 2: Monoamine Transporter and Receptor Interactions

| Target | Inhibition Constant (IC50/Ki) in nM | Assay Type | Species |

| Serotonin Transporter (SERT) | 3542 | Radioligand Binding ([¹²⁵I] RTI-55) | Human |

| 5-HT2A Receptor | 370 | Radioligand Binding ([³H] Ketanserin) | Human |

| 5-HT2C Receptor | 780 | Radioligand Binding | Human |

| Alpha-1 Adrenergic Receptor | 430 | Radioligand Binding | - |

| Alpha-2 Adrenergic Receptor | 7600 | Radioligand Binding | - |

Table 3: Ion Channel Interactions

| Target | Inhibition Constant (IC50) in nM | Assay Type | Species |

| hERG Potassium Channel | 27100 | Radioligand Binding ([³H] Astemizole) | Human |

| Voltage-gated Sodium Channel (Inactivated state) | ~10,000 | Electrophysiology | Neuronal |

| Voltage-gated Sodium Channel (Resting state) | >300,000 | Electrophysiology | Neuronal |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically employed to characterize the receptor binding profile of diphenhydramine.

Protocol 1: Histamine H1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of diphenhydramine for the histamine H1 receptor.

Materials and Reagents:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

-

Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: this compound.

-

Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Thaw the receptor membrane preparation on ice.

-

Resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µg/mL.

-

Homogenize gently.

-

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 100 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]mepyramine (final concentration ~1-3 nM).

-

Non-specific Binding: 100 µL of membrane preparation, 50 µL of a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin), and 50 µL of [³H]mepyramine.

-

Competitive Binding: 100 µL of membrane preparation, 50 µL of varying concentrations of diphenhydramine (e.g., 0.1 nM to 10 µM), and 50 µL of [³H]mepyramine.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Muscarinic Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of diphenhydramine for the five muscarinic receptor subtypes (M1-M5).

Materials and Reagents:

-

Membrane Preparations: Membranes from cells (e.g., CHO or HEK293) stably expressing each of the five human muscarinic receptor subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (1-10 µM).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

-

Wash Buffer: Cold PBS.

-

Filtration System and Scintillation Counting equipment as in Protocol 1.

Procedure:

-

Membrane Preparation: Prepare each of the five muscarinic receptor subtype membrane preparations as described for the H1 receptor assay.

-

Assay Setup: For each receptor subtype, set up a 96-well plate as described for the H1 receptor assay, with the following modifications:

-

Total Binding: Membrane preparation, assay buffer, and [³H]-NMS (final concentration ~0.1-1 nM).

-

Non-specific Binding: Membrane preparation, atropine, and [³H]-NMS.

-

Competitive Binding: Membrane preparation, varying concentrations of diphenhydramine, and [³H]-NMS.

-

-

Incubation: Incubate the plates at 37°C for 60 minutes.

-

Filtration and Quantification: Terminate the reaction and wash the filters as previously described. Measure radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data for each muscarinic receptor subtype as described for the H1 receptor assay to determine the IC50 and Ki values of diphenhydramine for each subtype.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the receptors for which diphenhydramine exhibits significant affinity.

Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

An In-depth Technical Guide to the Solubility Differences Between Diphenhydramine Citrate and Diphenhydramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of two common salt forms of the first-generation antihistamine, diphenhydramine (B27): diphenhydramine citrate (B86180) and diphenhydramine hydrochloride. Understanding the nuances of solubility between these forms is critical for formulation development, bioavailability, and overall therapeutic efficacy.

Core Physicochemical Properties

Diphenhydramine is a weakly basic drug. The salt form can significantly influence its physicochemical properties, including solubility.[1] Diphenhydramine hydrochloride is a crystalline solid, while other salt forms like the tannate have been shown to be amorphous.[2][3] The choice of the salt form can alter the dissolution rate and absorption characteristics of the drug.[4]

| Property | Diphenhydramine Citrate | Diphenhydramine Hydrochloride |

| Molecular Formula | C₂₃H₂₉NO₈ | C₁₇H₂₂ClNO |

| Molecular Weight | 447.48 g/mol [5] | 291.82 g/mol [6] |

| Appearance | White to off-white crystalline powder[5] | White crystalline powder[7] |

| pH (in aqueous solution) | 5-7[8] | 4.0-5.5 (1% solution)[7] |

Quantitative Solubility Data

Quantitative solubility data for diphenhydramine hydrochloride is well-documented across various solvents and pH conditions. In contrast, while this compound is consistently described as "freely soluble," specific quantitative data is not as readily available in publicly accessible literature.

Table 1: Solubility of Diphenhydramine Hydrochloride

| Solvent / Medium | Solubility | Reference |

| Water | 1 g/mL | [6] |

| Water | 683 mg/mL | [3] |

| Water | ≥ 100 mg/mL at 21.5°C | [9] |

| Water | 29.18 mg/mL (100 mM) | [10] |

| Ethanol (95%) | Freely Soluble | [7] |

| Alcohol | 500 mg/mL | [6] |

| Methanol | Very Soluble | [7] |

| Acetone | 20 mg/mL | [6] |

| Chloroform | Soluble (1:2) | [11] |

| Diethyl ether | Practically Insoluble | [7] |

| PBS (pH 7.2) | ~10 mg/mL | [12][13] |

| pH 1.2 Buffer | 107 mg/mL | [3] |

| pH 1.8 Buffer | 96 mg/mL | [3] |

This compound Solubility:

This compound is described as being "freely soluble in water and alcohol."[8] One source suggests that the citrate salt form enhances solubility and bioavailability compared to the hydrochloride salt, though quantitative data to support this is not provided.[5]

pH-Dependent Solubility Profile of Diphenhydramine Hydrochloride

As a weak base, the solubility of diphenhydramine hydrochloride is pH-dependent. It exhibits higher solubility in acidic conditions (pH ≤ 2.0) and lower solubility in the pH range of approximately 3.0 to 6.0.[3] This parabolic relationship is a critical consideration for oral dosage form design, as the drug will encounter varying pH environments throughout the gastrointestinal tract.

Experimental Protocols

The following is a detailed methodology for determining the equilibrium solubility of diphenhydramine salts, adapted from the widely accepted shake-flask method.[14]

Objective:

To determine and compare the equilibrium solubility of this compound and diphenhydramine hydrochloride in various aqueous media.

Materials:

-

This compound powder

-

Diphenhydramine hydrochloride powder

-

Purified water

-

Phosphate buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

-

Scintillation vials or stoppered flasks

-

Orbital shaker or wrist-action shaker capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the diphenhydramine salt to a series of vials, each containing a known volume of the respective solvent (e.g., purified water or a specific pH buffer). An excess is ensured when undissolved solid remains at the end of the experiment.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Phase Separation:

-

After equilibration, allow the suspensions to settle for a predetermined time.

-

Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, centrifuge the aliquot and then filter it through a syringe filter.

-

-

Quantification:

-

Dilute the clear filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of diphenhydramine in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

A standard calibration curve should be prepared to accurately determine the concentration.

-

-

Data Analysis:

-

Calculate the solubility of the diphenhydramine salt in mg/mL or mol/L for each solvent and pH condition.

-

Compare the solubility values obtained for this compound and diphenhydramine hydrochloride.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. drugs.com [drugs.com]

- 5. CAS 88637-37-0: this compound | CymitQuimica [cymitquimica.com]

- 6. Diphenhydramine Hydrochloride - LKT Labs [lktlabs.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. This compound - High Purity Pharmaceutical Grade at Attractive Prices, CAS 88637-37-0 [jigspharma.com]

- 9. DIPHENHYDRAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Diphenhydramine hydrochloride | Histamine H1 Receptors | Tocris Bioscience [tocris.com]

- 11. [PDF] Characterization of Hydrochloride and Tannate Salts of Diphenhydramine | Semantic Scholar [semanticscholar.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. dissolutiontech.com [dissolutiontech.com]

chemical structure and properties of diphenhydramine citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of diphenhydramine (B27) citrate (B86180). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation. This document details the fundamental molecular features of diphenhydramine citrate, presents its key physicochemical data in a structured format, and elucidates its primary mechanism of action as a histamine (B1213489) H1 receptor antagonist. Furthermore, it outlines detailed experimental protocols for its synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC), UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure and Identification

This compound is the salt formed from the reaction of the antihistaminic agent diphenhydramine and citric acid. The addition of the citrate moiety enhances the solubility and stability of the parent compound.

The chemical structure of this compound is composed of the diphenhydramine cation and the citrate anion. The diphenhydramine cation features a benzhydryl ether group connected to a dimethylaminoethyl chain.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(benzhydryloxy)-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid[1] |

| CAS Number | 88637-37-0[1][2][3][4][5][6][7] |

| Molecular Formula | C23H29NO8[1][2][3][5] |

| Molecular Weight | 447.48 g/mol [2][3][4][5] |

| SMILES | CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O[1] |

Physicochemical Properties

This compound presents as a white to off-white crystalline powder.[3] Its physicochemical properties are crucial for its formulation and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 147-152 °C |

| Solubility | Freely soluble in water and alcohol |

| pH (aqueous solution) | 5-7 |

| Topological Polar Surface Area | 145 Ų |

| Rotatable Bond Count | 11 |

Pharmacology

Mechanism of Action

Diphenhydramine is a first-generation histamine H1 receptor antagonist.[2] More precisely, it acts as an inverse agonist at the H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors, triggering responses such as vasodilation, increased capillary permeability, and bronchoconstriction. Diphenhydramine competitively binds to H1 receptors, preventing histamine from binding and thereby mitigating these allergic symptoms.

The antagonism of H1 receptors in the central nervous system is also responsible for the prominent sedative effect of diphenhydramine.

Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules. As an inverse agonist, diphenhydramine binds to the H1 receptor and stabilizes it in an inactive conformation, thus inhibiting this signaling pathway.

Other Pharmacological Activities

Beyond its primary antihistaminic effects, diphenhydramine also exhibits:

-

Anticholinergic (Antimuscarinic) Activity: It can block muscarinic acetylcholine (B1216132) receptors, leading to side effects such as dry mouth, blurred vision, and urinary retention.

-

Local Anesthetic Properties: By blocking sodium channels in nerve membranes, it can produce a local anesthetic effect.

-

Antitussive Effects: It can suppress the cough reflex by acting on the cough center in the brainstem.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a multi-step process, starting with the synthesis of the diphenhydramine base followed by salt formation with citric acid.

Protocol for Synthesis of Diphenhydramine Base:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzhydrol and a suitable solvent such as toluene (B28343) or xylene.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid or methanesulfonic acid.

-

Dehydration: Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus until the solvent is clear.

-

Addition of Second Reactant: Cool the reaction mixture to approximately 80°C and add 2-(dimethylamino)ethanol.

-

Second Reaction Step: Heat the mixture back to reflux and continue to remove water until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture to below 40°C. Add an aqueous solution of sodium hydroxide (B78521) to neutralize the acid and liberate the free base. Separate the organic layer.

-

Extraction and Purification: Wash the organic layer with water. Concentrate the organic phase under reduced pressure to obtain the crude diphenhydramine base. The crude product can be further purified by vacuum distillation.

Protocol for Salt Formation:

-

Dissolution: Dissolve the purified diphenhydramine base in a suitable solvent, such as ethanol (B145695) or isopropanol.

-

Addition of Citric Acid: Prepare a solution of citric acid in the same solvent and add it dropwise to the diphenhydramine solution with stirring.

-

Crystallization: Cool the mixture to induce crystallization of this compound. The crystals can be collected by filtration.

-

Drying: Wash the collected crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate) and acetonitrile (B52724) in a 50:50 ratio, with the pH adjusted to around 3.0 with phosphoric acid. Some methods may include triethylamine (B128534) (e.g., 0.3%) to reduce peak tailing.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase covering a suitable concentration range (e.g., 10-100 µg/mL) to generate a calibration curve.

-

Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

4.2.2. UV-Vis Spectrophotometry

A simple and rapid method for the quantification of diphenhydramine.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: Distilled water or a suitable buffer.

-

Wavelength of Maximum Absorbance (λmax): Approximately 258 nm.

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). From this stock solution, prepare a series of dilutions to fall within the linear range of the instrument (e.g., 10-100 µg/mL).

-

Standard Curve: Measure the absorbance of the standard solutions at the λmax and plot a graph of absorbance versus concentration to generate a standard curve.

-

Sample Analysis: Prepare the sample solution to a concentration that falls within the range of the standard curve. Measure its absorbance at the λmax and determine the concentration from the standard curve.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃).

-

Sample Preparation: Dissolve a small amount of the this compound sample in the chosen deuterated solvent.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzhydryl group, the methylene (B1212753) protons of the ethyl chain, and the methyl protons of the dimethylamino group.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide signals for all the unique carbon atoms in both the diphenhydramine and citrate moieties, confirming the overall structure.

-

Data Analysis: The chemical shifts, integration values, and coupling patterns of the NMR signals are analyzed to confirm the chemical structure of this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, physicochemical properties, and pharmacological profile of this compound. The tabulated data and detailed experimental protocols for synthesis and analysis are intended to be a valuable resource for scientists and researchers in the pharmaceutical field. The provided diagrams offer a clear visualization of the key molecular interactions and experimental workflows associated with this important antihistaminic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102229537A - Method for synthesizing citric acid diphenhydramine - Google Patents [patents.google.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. CN104892435B - The preparation method of diphenhydramine - Google Patents [patents.google.com]

- 6. Mass spectrometric directed system for the continuous-flow synthesis and purification of diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diphenhydramine HCL Capsule Analyzed with HPLC - AppNote [mtc-usa.com]

Preclinical Data on Diphenhydramine Citrate for Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preclinical data on diphenhydramine (B27), with a focus on its citrate (B86180) form, for neuroscience research. It is designed to be an in-depth resource for scientists and professionals involved in drug development and neuroscience studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways. While much of the available preclinical data has been generated using diphenhydramine hydrochloride, this guide will specify the salt form where possible and provide relevant context.

Core Quantitative Data

The following tables summarize the key quantitative preclinical data for diphenhydramine across various neuroscience-relevant targets and models.

Table 1: Receptor and Transporter Binding Affinities (Ki)

| Target | Species | Ki (nM) | Radioligand | Reference(s) |

| Histamine H1 Receptor | Human | 14.08 | [3H]-mepyramine | BenchChem |

| Muscarinic M1 Receptor | Human | ~7.08 (pKi) | - | BenchChem |

| Muscarinic M2 Receptor | Human | 130 | - | BenchChem |

| Muscarinic M3 Receptor | Swine | ~631 (pA2 = 6.2) | - | [1] |

| Muscarinic M4 Receptor | Human | 112 | - | BenchChem |

| Serotonin Transporter (SERT) | Rat | 113 | - | BenchChem |

| Dopamine Transporter (DAT) | Rat | 3730 | - | BenchChem |

| Norepinephrine Transporter (NET) | Human | 2100 | - | BenchChem |

Note: Data from commercial sources (BenchChem) should be interpreted with caution and ideally verified with primary literature.

Table 2: In Vivo Neuroinflammation and Oxidative Stress Markers (Traumatic Brain Injury Model)

| Marker | Treatment Group | Result | Animal Model | Reference(s) |

| TNF-α | Diphenhydramine (15 mg/kg) | Significantly decreased serum levels 2h and 24h post-TBI | Wistar Rats (Marmarou's weight-drop model) | [2][3] |

| IL-1β | Diphenhydramine (dose-dependent) | Reduction in inflammatory cytokines | Rats | [2] |

| Malondialdehyde (MDA) | Diphenhydramine (dose-dependent) | Reduction in oxidative stress marker | Rats | [2] |

| Superoxide (B77818) Dismutase (SOD) | Diphenhydramine (dose-dependent) | Upregulation of antioxidant enzyme | Rats | [4] |

| Glutathione (B108866) Peroxidase (GPx) | Diphenhydramine (dose-dependent) | Upregulation of antioxidant enzyme | Rats | [4] |

Table 3: Preclinical Behavioral and Electrophysiological Effects

| Behavioral/Physiological Endpoint | Effect of Diphenhydramine | Animal Model | Dosage | Reference(s) |

| Memory Consolidation (Fear Conditioning) | Impaired (decreased freezing time) | Mice | 30 mg/kg | [5] |

| Memory Expression (Fear Conditioning) | Impaired (decreased freezing time) | Mice | 30 mg/kg | [5] |

| Locomotor Activity (Open Field) | Decreased activity | Mice | 1 and 2 mg/kg i.m. | [6] |

| Sleep Architecture (EEG) | Depressed REM sleep, increased spindle sleep | Cats | 3 mg/kg p.o. | |

| Sleep Latency (EEG) | Decreased | Rats | - | [7] |

| Slow Wave Sleep Duration (EEG) | Increased | Rats | - | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical assessment of diphenhydramine.

Traumatic Brain Injury (TBI) Model and Neuroinflammation Assessment

Objective: To evaluate the neuroprotective and anti-inflammatory effects of diphenhydramine in a preclinical model of TBI.

Animal Model:

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Experimental Procedure:

-

Induction of TBI (Marmarou's Weight-Drop Model):

-

Anesthetize rats (e.g., with an intraperitoneal injection of a suitable anesthetic).[3]

-

Secure the rat in a stereotaxic frame.

-

Make a midline scalp incision to expose the skull.[3]

-

A metal plate is affixed to the skull between the bregma and lambda.[3]

-

Position the rat under a weight-drop device. A specified weight is dropped from a set height onto the metal plate to induce a diffuse brain injury.[3]

-

-

Drug Administration:

-

Administer diphenhydramine hydrochloride (DPM) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A dose of 15 mg/kg has been shown to be effective.[4]

-

-

Assessment of Neuroinflammation and Oxidative Stress:

-

Collect blood samples at various time points post-TBI (e.g., 30 minutes, 2 hours, 24 hours).[3]

-

Measure serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) using ELISA kits.[2]

-

Homogenize brain tissue to measure markers of oxidative stress, including malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) using commercially available assay kits.[2]

-

Fear Conditioning for Memory Assessment

Objective: To assess the impact of diphenhydramine on the consolidation and expression of fear memory.

Animal Model:

-

Species: Male mice (e.g., C57BL/6J).

-

Housing: Group-housed with ad libitum food and water, maintained on a 12-hour light/dark cycle.

Experimental Procedure:

-

Conditioning (Day 1):

-

Place a mouse in a conditioning chamber.

-

After an acclimation period, present a neutral conditioned stimulus (CS), such as a tone.

-

Co-terminate the CS with an aversive unconditioned stimulus (US), typically a mild foot shock.

-

Repeat the CS-US pairing for a set number of trials.

-

-

Drug Administration:

-

Testing (Day 2):

-

Place the mouse in a novel context.

-

Present the CS (tone) without the US (foot shock).

-

Measure the duration of freezing behavior as an index of fear memory. Freezing is defined as the complete absence of movement except for respiration.

-

In Vivo Microdialysis for Neurotransmitter Monitoring

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions following diphenhydramine administration.

Animal Model:

-

Species: Rats or mice.

-

Surgery: Stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Allow for a post-surgical recovery period.

Experimental Procedure:

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[8]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer diphenhydramine (route and dose dependent on the study's aim).

-

Post-Drug Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations over time.

-

Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by diphenhydramine and a typical experimental workflow.

Histamine H1 Receptor Signaling Pathway

Muscarinic M1 Receptor Signaling Pathway

General Workflow for Preclinical Behavioral Testing

This technical guide provides a foundational overview of the preclinical neuroscience data for diphenhydramine. Researchers are encouraged to consult the primary literature for more detailed information and to tailor these protocols to their specific experimental needs.

References

- 1. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effect of Diphenhydramine against Traumatic Brain Injury in Rats via Modulation of Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of diphenhydramine HCl on tumor necrosis factor-α levels in wistar rats with traumatic brain injury: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Impairment of fear memory consolidation and expression by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Slow wave sleep-inducing effects of first generation H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Maternal exposure to diphenhydramine during the fetal period in rats: effects on physical and neurobehavioral development and on neurochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Pharmacology of Diphenhydramine Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine (B27), a first-generation ethanolamine-derivative antihistamine, has been a cornerstone in the symptomatic treatment of allergic reactions, insomnia, and motion sickness for decades.[1][2] Its therapeutic efficacy is primarily attributed to its potent inverse agonism at the histamine (B1213489) H1 receptor. However, its clinical profile is significantly influenced by its broad receptor activity, most notably its antagonism of muscarinic acetylcholine (B1216132) receptors, which contributes to its characteristic sedative and anticholinergic side effects.[1] This technical guide provides a comprehensive overview of the molecular pharmacology of diphenhydramine citrate (B86180), detailing its multifaceted mechanism of action, pharmacokinetic profile, and the downstream signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Mechanism of Action

Diphenhydramine citrate's pharmacological effects are mediated through its interaction with multiple receptor systems.

Histamine H1 Receptor Inverse Agonism

Diphenhydramine's primary mechanism of action is as an inverse agonist at the histamine H1 receptor.[3] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal activity even in the absence of histamine.[4] This action effectively counteracts histamine-mediated responses such as vasodilation, increased capillary permeability, and bronchoconstriction, thereby alleviating allergic symptoms.[5][6]

Muscarinic Acetylcholine Receptor Antagonism

Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors (M1-M5).[7] This anticholinergic activity is responsible for many of its side effects, including dry mouth, urinary retention, and sedation, but also contributes to its therapeutic use in managing Parkinsonian symptoms.

Sodium Channel Blockade

Diphenhydramine also functions as an intracellular sodium channel blocker, which is the basis for its local anesthetic properties.[3][8] This action can have significant cardiac implications, particularly in overdose scenarios, leading to ECG abnormalities such as a widened QRS complex.[9][10]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of diphenhydramine.

Table 1: Receptor Binding Affinities of Diphenhydramine

| Receptor Subtype | Kᵢ (nM) |

| Histamine H1 | 14.08 - 20[7][11] |

| Muscarinic M1 | 83 - 210[7][12] |

| Muscarinic M2 | 130 - 230[7][12] |

| Muscarinic M3 | 130 - 240[7][12] |

| Muscarinic M4 | 112 - 160[7][12] |

| Muscarinic M5 | 120 - 260[7][12] |

| Alpha-1 Adrenergic | 430[7] |

| Alpha-2 Adrenergic | 7,600[7] |

Kᵢ (inhibitory constant) is the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher affinity.

Table 2: Pharmacokinetic Parameters of Diphenhydramine

| Parameter | Value |

| Bioavailability | 40-72%[2][3][13] |

| Peak Plasma Concentration (Tₘₐₓ) | 1-4 hours[14] |

| Protein Binding | 80-99%[3][14] |

| Volume of Distribution | 17 L/kg[13] |

| Elimination Half-life | 2.4 - 13.5 hours (variable with age)[2][3] |

| Metabolism | Hepatic (primarily CYP2D6)[3][13] |

Signaling Pathways

Diphenhydramine's interaction with H1 and muscarinic receptors triggers distinct intracellular signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[15][16] This cascade ultimately leads to the activation of transcription factors such as NF-κB, promoting the expression of pro-inflammatory cytokines.[4][17] Diphenhydramine, as an inverse agonist, suppresses this pathway.

Muscarinic Receptor Signaling

Muscarinic receptors M1, M3, and M5 are coupled to Gq proteins, similar to the H1 receptor, leading to the activation of the PLC pathway.[4] In contrast, M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Diphenhydramine's antagonism at these receptors blocks the effects of acetylcholine.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the molecular pharmacology of diphenhydramine.

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of diphenhydramine for histamine H1 and muscarinic receptors.[12][18]

-

Objective: To quantify the binding affinity of diphenhydramine to specific receptors.

-

Materials:

-

Receptor Source: Commercially available membrane preparations from cells stably expressing the human receptor of interest (e.g., HEK293 cells expressing H1 or M1-M5 receptors).[12]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-mepyramine for H1 receptors, [³H]-N-methylscopolamine for muscarinic receptors).[12][18]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., mianserin (B1677119) for H1, atropine (B194438) for muscarinic receptors).[12]

-

Assay Buffer: Appropriate buffer for the receptor system (e.g., 50 mM Tris-HCl, pH 7.4 for H1).[12]

-

Filtration System: A cell harvester and glass fiber filters.

-

Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation: Thaw and homogenize the cell membrane preparations in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, prepare triplicate wells for:

-

Total Binding: Membrane preparation, assay buffer, and radioligand.

-

Non-specific Binding: Membrane preparation, non-specific binding control, and radioligand.

-

Competitive Binding: Membrane preparation, varying concentrations of diphenhydramine, and radioligand.

-

-

Incubation: Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C for H1 receptors).[12]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of diphenhydramine to generate a competition curve.

-

Determine the IC₅₀ (the concentration of diphenhydramine that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Pharmacokinetic Study in Humans

This protocol outlines a typical single-dose pharmacokinetic study of orally administered diphenhydramine.[19][20]

-

Objective: To determine the pharmacokinetic profile of diphenhydramine in human subjects.

-

Study Design: A single-center, open-label, single-dose study in healthy adult volunteers.

-

Procedure:

-

Subject Screening: Recruit healthy volunteers based on inclusion and exclusion criteria.

-

Dosing: Administer a single oral dose of this compound (e.g., 50 mg) with a standardized volume of water after an overnight fast.[19]

-

Blood Sampling: Collect venous blood samples into appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[20]

-

Plasma Processing: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

-

-

Analytical Method (LC-MS/MS):

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to isolate diphenhydramine and an internal standard.

-

Chromatography: Use a reverse-phase HPLC column to separate diphenhydramine from other plasma components.

-

Mass Spectrometry: Quantify the concentration of diphenhydramine in each sample using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data: Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), AUC (area under the plasma concentration-time curve), t₁/₂ (elimination half-life), and CL/F (apparent oral clearance).

-

In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an in vitro experiment to identify the cytochrome P450 (CYP) enzymes responsible for diphenhydramine metabolism.[21][22]

-

Objective: To determine the contribution of specific CYP isoforms to the metabolism of diphenhydramine.

-

Materials:

-

Human Liver Microsomes (HLMs).

-

This compound.

-

NADPH regenerating system.

-

Specific chemical inhibitors for major CYP isoforms (e.g., quinidine (B1679956) for CYP2D6).

-

Recombinant human CYP enzymes.

-

LC-MS/MS system.

-

-

Procedure:

-

Incubation with HLMs: Incubate diphenhydramine with HLMs in the presence of the NADPH regenerating system to initiate metabolism.

-

Inhibition Assays: In separate incubations, include specific CYP inhibitors to determine the extent to which each inhibitor reduces the formation of diphenhydramine metabolites.

-

Incubation with Recombinant CYPs: Incubate diphenhydramine with individual recombinant CYP enzymes to confirm which isoforms are capable of metabolizing the drug.

-

Sample Analysis: Terminate the reactions and analyze the samples by LC-MS/MS to quantify the parent drug and its metabolites.

-

-

Data Analysis:

-

Compare the rate of metabolite formation in the presence and absence of specific inhibitors to determine the relative contribution of each CYP isoform to diphenhydramine metabolism.

-

Analyze the data from recombinant CYP incubations to confirm the findings from the inhibition assays.

-

Conclusion

This technical guide provides a detailed examination of the molecular pharmacology of this compound, tailored for a scientific audience. Its complex pharmacological profile, characterized by inverse agonism at H1 receptors, broad antagonism at muscarinic receptors, and sodium channel blockade, underlies both its therapeutic applications and its well-documented side effects. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this widely used therapeutic agent.

References

- 1. Portico [access.portico.org]

- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. SMPDB [smpdb.ca]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Inhibition of Na(+) current by diphenhydramine and other diphenyl compounds: molecular determinants of selective binding to the inactivated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. people.ucsc.edu [people.ucsc.edu]

- 15. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 16. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pharmacokinetics and pharmacodynamics of diphenhydramine 25 mg in young and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. droracle.ai [droracle.ai]

- 22. Inhibitory effects of H1-antihistamines on CYP2D6- and CYP2C9-mediated drug metabolic reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bioavailability and Absorption of Diphenhydramine Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and absorption characteristics of diphenhydramine (B27) citrate (B86180). It includes a detailed examination of its pharmacokinetic properties, the factors influencing its uptake, and the experimental methodologies used for its characterization. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Introduction to Diphenhydramine Citrate

Diphenhydramine is a first-generation antihistamine of the ethanolamine (B43304) class, widely recognized for its therapeutic applications in treating allergic reactions, insomnia, and motion sickness.[1] It functions primarily as an inverse agonist at the histamine (B1213489) H1 receptor, and also exhibits anticholinergic and sedative properties.[1] While commonly available as the hydrochloride salt, the citrate salt is also used in various formulations. Understanding the bioavailability and absorption of this compound is crucial for optimizing drug delivery, ensuring therapeutic efficacy, and minimizing potential adverse effects. The salt form can influence physicochemical properties such as solubility and dissolution rate, which in turn affect the pharmacokinetic profile.[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of diphenhydramine have been extensively studied, primarily focusing on the hydrochloride salt. However, data for the citrate salt can be inferred and compared. The key difference lies in the molecular weight of the salts, which necessitates dose adjustments for therapeutic equivalence.[2][3] Essentially, 38 mg of this compound is considered equivalent to 25 mg of diphenhydramine hydrochloride.[2]

Table 1: Pharmacokinetic Parameters of Diphenhydramine (Oral Administration)

| Parameter | Value | References |

| Bioavailability (F) | 40% - 72% | [4][5] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | [4] |

| Peak Plasma Concentration (Cmax) | Varies with dose | [6] |

| Elimination Half-Life (t½) | 2.4 to 13.5 hours (variable with age) | [4] |

| Volume of Distribution (Vd) | High | [7] |

| Protein Binding | 98% - 99% | [4] |

Table 2: Comparison of Diphenhydramine Salts

| Salt Form | Molecular Weight ( g/mol ) | Equivalent Dose (to 25 mg HCl) | Key Characteristics | References |

| Diphenhydramine Hydrochloride | 291.8 | 25 mg | Faster absorption may be inferred from some sources. | [2][3] |

| This compound | 447.5 | 38 mg | Different dissolution and absorption characteristics. | [2][3] |

Absorption Characteristics

Diphenhydramine is rapidly absorbed from the gastrointestinal tract following oral administration.[8] Its lipophilic nature facilitates its passage across biological membranes. The primary site of absorption is the small intestine.

Factors Influencing Absorption

-

Physicochemical Properties: As a weakly basic drug, the solubility of diphenhydramine is pH-dependent. The citrate salt is freely soluble in water, which can enhance its dissolution rate compared to less soluble forms.[9]

-

First-Pass Metabolism: Diphenhydramine undergoes extensive first-pass metabolism in the liver, which significantly reduces its oral bioavailability.[5][8] The primary metabolic pathway is N-demethylation, mediated by cytochrome P450 enzymes, predominantly CYP2D6.[8][10]

Experimental Protocols